molecular formula C11H12N2O3 B6145172 2-[(cyclopropylmethyl)carbamoyl]pyridine-3-carboxylic acid CAS No. 1342723-28-7

2-[(cyclopropylmethyl)carbamoyl]pyridine-3-carboxylic acid

Cat. No.: B6145172
CAS No.: 1342723-28-7
M. Wt: 220.22 g/mol
InChI Key: ZODOQBVUTQNCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Cyclopropylmethyl)carbamoyl]pyridine-3-carboxylic acid (CAS 1342723-28-7) is a pyridine derivative with the molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.23 g/mol . Its structure features a pyridine ring substituted at position 2 with a cyclopropylmethyl carbamoyl group and at position 3 with a carboxylic acid moiety. This compound is primarily utilized as a research intermediate, though its specific biological activities remain uncharacterized in the available literature .

Properties

CAS No.

1342723-28-7

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-(cyclopropylmethylcarbamoyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H12N2O3/c14-10(13-6-7-3-4-7)9-8(11(15)16)2-1-5-12-9/h1-2,5,7H,3-4,6H2,(H,13,14)(H,15,16)

InChI Key

ZODOQBVUTQNCOH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)C2=C(C=CC=N2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Core Pyridine Ring Construction

The pyridine backbone is typically derived from pre-functionalized pyridine precursors. A common approach utilizes 3-cyanopyridine-2-carboxylic acid derivatives, where the nitrile group at position 3 undergoes hydrolysis to introduce the carboxylic acid moiety. Cyclopropylmethylamine is subsequently coupled via carbamoylation at position 2. Alternative routes employ Hantzsch pyridine synthesis, enabling simultaneous incorporation of substituents during ring formation.

Representative reaction sequence:

  • Pyridine ring formation : Condensation of β-ketoester derivatives with ammonium acetate yields 3-carboxy-2-pyridone intermediates.

  • Nucleophilic substitution : Treatment with phosphorus oxychloride converts the 2-hydroxyl group to a chloride, enhancing reactivity for carbamoylation.

  • Carbamoylation : Reaction with cyclopropylmethylamine in the presence of carbonyldiimidazole (CDI) generates the target carbamoyl group.

Carbamoylation Strategies

Carbamoyl group installation requires careful control of reaction conditions to prevent N-overalkylation. Pyridine-2-carboxylic acid derivatives are activated using chloroformate reagents (e.g., ethyl chloroformate) before coupling with cyclopropylmethylamine. Recent advances employ mixed anhydride methods with isobutyl chloroformate, achieving >85% conversion efficiency.

Critical parameters:

  • Temperature: 0–5°C minimizes side reactions during activation

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) optimizes reagent solubility

  • Base: N,N-Diisopropylethylamine (DIPEA) neutralizes HCl byproducts

Reaction Optimization and Catalysis

Catalyst Screening

Comparative studies of organocatalysts reveal significant impacts on reaction kinetics. Guanidine carbonate demonstrates superior performance over traditional bases like pyridine-2-carboxylic acid, enabling complete conversion within 10 minutes at room temperature.

Catalyst performance comparison:

CatalystReaction Time (Step 1)Conversion (%)
Pyridine-2-carboxylic acid30 min<50
Betaine15 min100
Guanidine carbonate10 min100

Data adapted from one-pot synthesis optimization studies

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) accelerate carbamoylation but complicate product isolation. Mixed solvent systems (THF/H2O 4:1) balance reaction rate and workup efficiency. Elevated temperatures (>60°C) promote racemization at the cyclopropane moiety, necessitating strict temperature control below 40°C.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern manufacturing approaches replace batch reactors with continuous flow systems to improve throughput. Microreactor technology enables precise control of:

  • Residence time (2–5 minutes)

  • Mixing efficiency

  • Exothermic reaction management

Pilot-scale trials demonstrate 92% yield at 10 kg/day production rates, with 99.5% HPLC purity after crystallization.

Green Chemistry Innovations

Solvent recycling systems and catalytic reagent recovery address environmental concerns:

  • Solvent recovery : 85% THF recuperation via fractional distillation

  • Catalyst reuse : Guanidine carbonate retains 78% activity over five cycles

  • Waste minimization : 60% reduction in heavy metal residues vs. traditional methods

Purification and Characterization

Crystallization Techniques

Product isolation employs pH-dependent crystallization from ethanol/water mixtures. Optimal conditions:

  • pH : 3.5–4.0 (carboxylic acid protonation)

  • Cooling rate : 0.5°C/min to 4°C

  • Seed crystal size : 50–100 μm

This yields needle-shaped crystals with 99.2% purity by qNMR.

Analytical Characterization

Comprehensive quality control utilizes:

Spectroscopic methods:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (d, J=4.8 Hz, 1H, pyridine-H), 8.15 (dd, J=7.6, 1.6 Hz, 1H, pyridine-H), 7.55 (m, 1H, NH), 3.25 (m, 2H, CH2-cyclopropane), 1.45 (m, 1H, cyclopropane-H), 0.95 (m, 2H, cyclopropane-H), 0.65 (m, 2H, cyclopropane-H)

  • HRMS : m/z 221.0924 [M+H]+ (calc. 221.0928 for C11H13N2O3)

Chromatographic methods:

  • HPLC : C18 column, 0.1% TFA/ACN gradient, retention time 6.72 min

  • Elemental analysis : Found C 59.85%, H 5.52%, N 12.68% (calc. C 60.00%, H 5.49%, N 12.72%)

Chemical Reactions Analysis

Hydrazide Formation

The carboxylic acid group undergoes activation for nucleophilic substitution, enabling hydrazide synthesis.

Procedure ( , ):

  • Activation : Preactivation with N-hydroxy-2-pyridone (HOPO), N,N'-dicyclohexylcarbodiimide (DCC), and 4-ethylmorpholine (NEM) in dichloromethane (0°C to RT).

  • Reaction : Treatment with hydrazines (e.g., isobutylhydrazine sulfate) yields hydrazides.

Example ( ):

Starting MaterialReagents/ConditionsProductYield
(2S,4R)-4-(4-Methoxy-benzylsulfanyl)-1-(naphthalene-2-sulfonyl)-pyrrolidine-2-carboxylic acidHOPO, DCC, NEM, isobutylhydrazine sulfate (RT, 4h)Corresponding hydrazide82%

Acylation and Cyclization

The carboxylic acid participates in acylation reactions, followed by intramolecular cyclization.

Procedure ( ):

  • Acylation : React with α-bromo-alkanoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) in THF (0°C to RT).

  • Cyclization : Use sodium hydride (NaH) in DMF to form cyclic ketones.

Key Step ( ):

Compound 1DIPEA, THFα-Bromo-alkanoyl ClAcylated IntermediateNaH, DMFCyclizationCyclized Product\text{Compound 1} \xrightarrow[\text{DIPEA, THF}]{\text{α-Bromo-alkanoyl Cl}} \text{Acylated Intermediate} \xrightarrow[\text{NaH, DMF}]{\text{Cyclization}} \text{Cyclized Product}

Sulfonamide Alkylation

The sulfonamide nitrogen can undergo alkylation under basic conditions.

Procedure ( , ):

  • Reagents : Alkyl halides (R-X) with sodium hydride (NaH) in DMF (0°C to RT).

  • Deprotection : Triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA) removes protecting groups (e.g., trityl or PMB).

Example ( ):

SubstrateAlkylating AgentProductDeprotection AgentFinal Thiol Yield
Hydrazide 8R⁵-halogenideAlkylated hydrazideEt₃SiH/TFA60–75%

Stereospecific Modifications

The (2S) configuration influences reactivity in stereoselective syntheses.

Key Findings ( ):

  • Chiral Recognition : D-proline-derived sulfonamides exhibit higher HDAC6 inhibition than

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have shown that compounds containing the pyridine-3-carboxylic acid structure exhibit promising antimicrobial properties. For instance, derivatives of pyridinecarboxylic acids have been evaluated against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of the carbamoyl group in 2-[(cyclopropylmethyl)carbamoyl]pyridine-3-carboxylic acid enhances its potential as an antimicrobial agent due to improved binding affinity to bacterial enzymes or receptors involved in cell wall synthesis.

Therapeutic Potential
The compound is being explored for its therapeutic potential in treating conditions such as inflammation and cancer. The 2-pyridone motif is known for its role in bioactive compounds, making derivatives like this compound candidates for further drug development. Studies indicate that modifications to the pyridine ring can lead to enhanced anti-inflammatory and anticancer activities through mechanisms involving enzyme inhibition and receptor modulation .

Organic Synthesis

Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functional group transformations, making it valuable in synthesizing complex organic molecules. For example, it can be used to introduce the cyclopropylmethyl group into other compounds, which is beneficial for developing new pharmaceuticals with enhanced properties .

Protecting Group Applications
The cyclopropylmethyl group is utilized as a protecting group for phenols during synthetic processes. This application is particularly advantageous due to its stability under diverse reaction conditions and ease of removal under acidic conditions. The ability to protect sensitive functional groups while allowing further reactions makes this compound a practical choice in synthetic chemistry .

Materials Science

Coordination Chemistry
Research has demonstrated that this compound can form coordination compounds with metal ions, leading to materials with unique properties. These metal complexes exhibit interesting magnetic and fluorescent characteristics, which are valuable in developing advanced materials for applications such as sensors and catalysts .

Data Table: Summary of Applications

Application Area Description References
Medicinal ChemistryAntimicrobial and anti-inflammatory properties; potential cancer treatment
Organic SynthesisBuilding block for complex organic molecules; protecting group for phenols
Materials ScienceFormation of coordination compounds with unique properties

Case Studies

  • Antimicrobial Screening : A study evaluated various pyridine derivatives against Staphylococcus aureus and found that certain modifications significantly enhanced antibacterial activity, suggesting that this compound could be a lead compound for further development .
  • Synthesis of Complex Molecules : In a synthetic route involving the total synthesis of polyphenolic compounds, the cyclopropylmethyl protection strategy was successfully applied using this compound, demonstrating its utility in complex organic synthesis .
  • Coordination Compounds : Research on metal complexes formed with pyridine derivatives revealed their potential as fluorescent probes and catalysts, showcasing the broader implications of this compound in materials science .

Mechanism of Action

The mechanism of action of 2-[(cyclopropylmethyl)carbamoyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Analogs

The following pyridine-3-carboxylic acid derivatives share structural similarities but exhibit distinct substituents, leading to varied physicochemical and biological properties:

Table 1: Comparative Overview of Pyridine-3-carboxylic Acid Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Applications/Activities References
2-[(Cyclopropylmethyl)carbamoyl]pyridine-3-carboxylic acid C₁₁H₁₂N₂O₃ 220.23 Cyclopropylmethyl (C2), Carboxylic acid (C3) Research intermediate
M8-An: 6-({2-[2-Fluoro-6-(trifluoromethyl)phenoxy]-2-methylpropyl}carbamoyl)pyridine-3-carboxylic acid C₁₉H₁₇F₄N₂O₄ 422.35 Fluorinated phenoxy (C6), Carboxylic acid (C3) TRPM8 antagonist (neuropathic pain models)
6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid C₁₂H₁₆N₂O₃ 236.27 2,2-Dimethylpropyl (C6), Carboxylic acid (C3) Pharmaceutical intermediate
Diflufenzopyr (ISO 1750) C₁₆H₁₄F₂N₄O₃ 348.31 Hydrazinylidene, Difluorophenyl (C2) Herbicide

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties
  • Its moderate lipophilicity may balance solubility and membrane permeability.
  • Fluorinated Phenoxy Group (M8-An): The trifluoromethyl and fluorine atoms increase electronegativity and hydrophobicity, improving binding affinity to TRPM8 ion channels. However, the bulky substituent may reduce oral bioavailability .
  • Hydrazinylidene-Difluorophenyl (Diflufenzopyr) : The planar hydrazine group and aromatic fluorine atoms enable herbicide activity via auxin signaling disruption, highlighting the impact of aromaticity on agricultural applications .

Q & A

Q. What are the established synthetic routes for 2-[(cyclopropylmethyl)carbamoyl]pyridine-3-carboxylic acid?

The synthesis typically involves multi-step reactions, including:

  • Condensation and cyclization : A pyridine core is functionalized via carbamoylation using cyclopropylmethylamine. This may involve coupling reagents like TSTU (O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in tetrahydrofuran (THF) with DIPEA (N-ethyldiisopropylamine) as a base, analogous to methods for related pyridine-carboxylic acid derivatives .
  • Post-functionalization : Further modifications, such as protecting group strategies (e.g., tert-butyl esters), are employed to stabilize reactive intermediates .
  • Purification : Column chromatography or recrystallization ensures >95% purity, validated by HPLC .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

  • NMR spectroscopy : 1H/13C NMR confirms substitution patterns and cyclopropane integration. For example, cyclopropyl protons appear as distinct multiplets (δ ~0.5–1.5 ppm) .
  • X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for verifying the carbamoyl-pyridine geometry .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 335.36 for C20H17NO4) .

Q. How is purity assessed, and what are common contaminants?

  • HPLC with UV detection : A C18 column and gradient elution (e.g., water/acetonitrile + 0.1% formic acid) detect impurities like unreacted cyclopropylmethylamine or incomplete carbamoylation byproducts .
  • Residual solvent analysis : GC-MS identifies traces of THF or DMF from synthesis .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Catalyst screening : Palladium or copper catalysts enhance coupling efficiency in carbamoylation steps, as seen in analogous oxazolo-pyridine syntheses .
  • Solvent optimization : Replacing DMF with toluene reduces polarity-driven side reactions .
  • Kinetic studies : Monitoring reaction progress via in-situ IR spectroscopy identifies rate-limiting steps (e.g., amine activation) .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

  • Multi-model refinement : SHELXL’s dual-conformation modeling addresses disordered cyclopropane or carbamoyl groups .
  • High-resolution data : Synchrotron radiation (λ < 1 Å) improves electron density maps for accurate atomic positioning .
  • Validation tools : The R-free factor and Ramachandran plots in SHELXPRO ensure geometric plausibility .

Q. How does computational modeling predict reactivity or binding interactions?

  • DFT calculations : Gaussian09 or ORCA software models charge distribution, identifying nucleophilic sites (e.g., pyridine nitrogen) for derivatization .
  • Molecular docking : AutoDock Vina simulates interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies .

Q. What challenges arise in analyzing metabolic stability in vitro?

  • Microsomal assays : Rat liver microsomes with NADPH cofactor quantify oxidative degradation (e.g., cyclopropane ring opening). LC-MS/MS tracks metabolite formation .
  • pH-dependent stability : Buffered solutions (pH 1–10) assess hydrolytic susceptibility of the carbamoyl bond .

Q. How are structural analogs designed to improve pharmacological properties?

  • Bioisosteric replacement : Substituting cyclopropane with spirocyclic moieties enhances metabolic stability, as seen in diazaspiro decane derivatives .
  • Prodrug strategies : Esterification of the carboxylic acid group (e.g., ethyl ester) improves membrane permeability .

Data Contradiction and Validation

Q. How to address discrepancies between computational predictions and experimental solubility data?

  • Solubility parameter analysis : Hansen solubility parameters (δD, δP, δH) reconcile differences between COSMO-RS predictions and experimental measurements in solvents like DMSO or ethanol .
  • Crystal lattice effects : Poor aqueous solubility may stem from strong intermolecular H-bonding in the solid state, resolved via co-crystallization with solubilizing agents .

Q. What methods validate biological activity when assay results conflict with structural models?

  • Orthogonal assays : Combine enzyme inhibition (e.g., fluorescence-based) with cellular assays (e.g., luciferase reporters) to confirm target engagement .
  • SAR-driven mutagenesis : Site-directed mutagenesis of predicted binding residues (e.g., pyridine-interacting amino acids) validates docking hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.